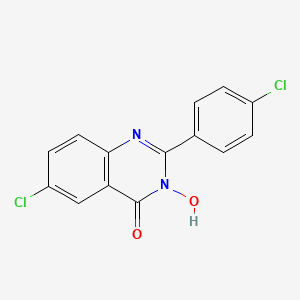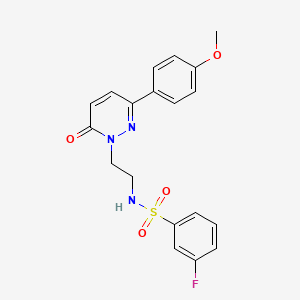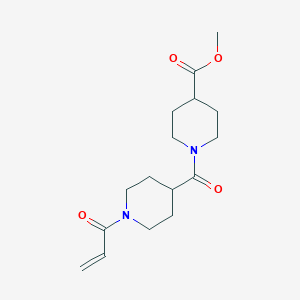
6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the cyclization of appropriate aniline derivatives with isatoic anhydride or its derivatives. One common method includes the reaction of 4-chloroaniline with isatoic anhydride in the presence of a base such as sodium hydroxide, followed by cyclization to form the quinazolinone core. The reaction conditions often involve refluxing in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-chloro-2-(4-chlorophenyl)-3-quinazolinone.
Reduction: Formation of 6-chloro-2-(4-chlorophenyl)-3-aminoquinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-cynophenyl)-4-phenylquinoline: Known for its high quantum yield and oscillator strength, used in solid-state lighting.
6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide: A quinoline-3-carboxamide analogue in clinical trials for prostate cancer.
Uniqueness
6-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hydroxyl group at the 3-position and chlorine atoms at the 6- and 4-positions make it a versatile compound for various chemical transformations and biological applications.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18(13)20/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFZHKXJYADZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2803573.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/new.no-structure.jpg)
![(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2803575.png)


![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2803579.png)
![N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2803580.png)
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2803581.png)
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B2803587.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2803590.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)
![4-[(6-bromo-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2803592.png)
